1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is also known by its IUPAC name, 1-(3,3-dimethylbutanoyl)proline . This compound is characterized by its pyrrolidine ring structure, which is substituted with a 3,3-dimethylbutanoyl group at the nitrogen atom and a carboxylic acid group at the second carbon atom.
Preparation Methods
The synthesis of 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid typically involves the acylation of pyrrolidine-2-carboxylic acid with 3,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,3-dimethylbutanoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylate: This ester derivative has different solubility and stability characteristics compared to the parent carboxylic acid.
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxaldehyde: The aldehyde group in this compound makes it more reactive in certain chemical reactions, such as nucleophilic addition.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)7-9(13)12-6-4-5-8(12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGZUNNKSIRQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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